molecular formula C5HBrFNS B13667774 5-Bromo-4-fluorothiophene-2-carbonitrile

5-Bromo-4-fluorothiophene-2-carbonitrile

Cat. No.: B13667774
M. Wt: 206.04 g/mol
InChI Key: NUIQMVBQSFIGEQ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluorothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C5HBrFNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of 4-fluorothiophene-2-carbonitrile with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom at the 5-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluorothiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .

Scientific Research Applications

5-Bromo-4-fluorothiophene-2-carbonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound is used in the study of biological pathways and molecular interactions

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluorothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluorothiophene-2-carbonitrile
  • 5-Bromo-2-fluorothiophene-3-carbonitrile
  • 4-Fluoro-5-bromothiophene-2-carbonitrile

Uniqueness

5-Bromo-4-fluorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5HBrFNS

Molecular Weight

206.04 g/mol

IUPAC Name

5-bromo-4-fluorothiophene-2-carbonitrile

InChI

InChI=1S/C5HBrFNS/c6-5-4(7)1-3(2-8)9-5/h1H

InChI Key

NUIQMVBQSFIGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)Br)C#N

Origin of Product

United States

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